N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide
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Overview
Description
N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide: is a complex organic compound with a unique structure that includes both amino and chloroacetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 3-amino-1,4-dioxo-1,4-dihydronaphthalene. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroacetamide group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted amides, thioamides, and esters.
Scientific Research Applications
N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, its structural features allow it to interact with various signaling pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide
- 1-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3,4-dichloro-1H-pyrrole-2,5-dione
Uniqueness
N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide is unique due to the presence of both amino and chloroacetamide functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
30007-59-1 |
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Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
N-(3-amino-1,4-dioxonaphthalen-2-yl)-2-chloroacetamide |
InChI |
InChI=1S/C12H9ClN2O3/c13-5-8(16)15-10-9(14)11(17)6-3-1-2-4-7(6)12(10)18/h1-4H,5,14H2,(H,15,16) |
InChI Key |
GZTAVGHNOAGXQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)NC(=O)CCl)N |
Origin of Product |
United States |
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